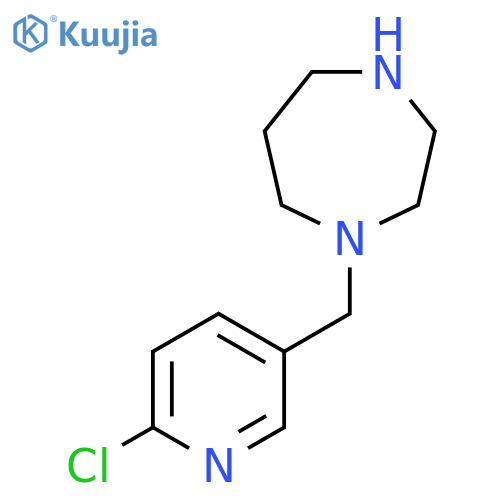Cas no 1094726-14-3 (1-(6-chloropyridin-3-yl)methyl-1,4-diazepane)

1094726-14-3 structure
商品名:1-(6-chloropyridin-3-yl)methyl-1,4-diazepane
1-(6-chloropyridin-3-yl)methyl-1,4-diazepane 化学的及び物理的性質
名前と識別子
-
- 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine
- EN300-1196832
- 1094726-14-3
- 1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane
- 1H-1,4-Diazepine, 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-
- 1-(6-chloropyridin-3-yl)methyl-1,4-diazepane
-
- インチ: 1S/C11H16ClN3/c12-11-3-2-10(8-14-11)9-15-6-1-4-13-5-7-15/h2-3,8,13H,1,4-7,9H2
- InChIKey: KCKYWWUSZLHAIN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)CN1CCNCCC1
計算された属性
- せいみつぶんしりょう: 225.1032752g/mol
- どういたいしつりょう: 225.1032752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 28.2Ų
じっけんとくせい
- 密度みつど: 1.158±0.06 g/cm3(Predicted)
- ふってん: 342.1±42.0 °C(Predicted)
- 酸性度係数(pKa): 10.48±0.20(Predicted)
1-(6-chloropyridin-3-yl)methyl-1,4-diazepane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1196832-0.05g |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1196832-0.1g |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1196832-500mg |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 500mg |
$603.0 | 2023-10-03 | ||
| Enamine | EN300-1196832-0.5g |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1196832-100mg |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 100mg |
$553.0 | 2023-10-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581002-50mg |
1-((6-Chloropyridin-3-yl)methyl)-1,4-diazepane |
1094726-14-3 | 98% | 50mg |
¥13923.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581002-250mg |
1-((6-Chloropyridin-3-yl)methyl)-1,4-diazepane |
1094726-14-3 | 98% | 250mg |
¥15242.00 | 2024-08-09 | |
| Enamine | EN300-1196832-1.0g |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1196832-250mg |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 250mg |
$579.0 | 2023-10-03 | ||
| Enamine | EN300-1196832-1000mg |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 1000mg |
$628.0 | 2023-10-03 |
1-(6-chloropyridin-3-yl)methyl-1,4-diazepane 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
1094726-14-3 (1-(6-chloropyridin-3-yl)methyl-1,4-diazepane) 関連製品
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 68551-17-7(Isoalkanes, C10-13)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
